REACTION_CXSMILES
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[F:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCl>[F:1][C:2]1[S:6][C:5]([NH:7][CH2:14][C:13]2[CH:16]=[CH:17][C:10]([O:9][CH3:8])=[CH:11][CH:12]=2)=[N:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
FC1=CN=C(S1)N
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Name
|
|
Quantity
|
17.3 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=O)C=C1
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Name
|
TiCl(O-iPr)3
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Quantity
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66.1 g
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Type
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reactant
|
Smiles
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|
Name
|
|
Quantity
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1 L
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
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108 g
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Type
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reactant
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Smiles
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[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 0° C.
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Type
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STIRRING
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Details
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stirred at room temperature for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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The reaction mixture (in portions of 200 mL) was quenched with saturated NaHCO3 solution (100 mL)
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (2×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to obtain the crude material which
|
Type
|
CUSTOM
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Details
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was further purified by column chromatography (silica gel 100 to 200 mesh and 50 to 100% dichloromethane in hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CN=C(S1)NCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |